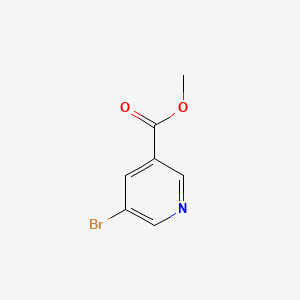

5-ブロモニコチン酸メチル

概要

説明

Methyl 5-bromonicotinate, also known as 5-Bromo-3-pyridinecarboxylic Acid Methyl Ester or Methyl 5-Bromo-3-pyridinecarboxylate, is a chemical compound with the molecular formula C7H6BrNO2 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

Methyl 5-bromonicotinate is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .Molecular Structure Analysis

The molecular weight of Methyl 5-bromonicotinate is 216.03 . The InChI key for this compound is AAJZXPWBILCHAW-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, Methyl 5-bromonicotinate is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .Physical And Chemical Properties Analysis

Methyl 5-bromonicotinate has a melting point range of 97.0 to 101.0 °C . It is slightly soluble in water . The compound is solid at 20 degrees Celsius .作用機序

Target of Action

Methyl 5-bromonicotinate is primarily used as a substrate in the synthesis of pyridine alkaloids from Rubiaceae . The primary targets of this compound are the organometallic reagents involved in palladium-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether . This interaction leads to the formation of pyridine alkaloids, which are biologically active compounds with various pharmacological effects .

Biochemical Pathways

The biochemical pathway primarily affected by Methyl 5-bromonicotinate is the synthesis of pyridine alkaloids from Rubiaceae . The downstream effects of this pathway include the production of these alkaloids, which have been found to exhibit a wide range of biological activities, including antimicrobial activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that Methyl 5-bromonicotinate may have good bioavailability.

Result of Action

The molecular and cellular effects of Methyl 5-bromonicotinate’s action primarily involve the synthesis of pyridine alkaloids from Rubiaceae . These alkaloids have various biological activities, contributing to the pharmacological effects observed .

Action Environment

The action, efficacy, and stability of Methyl 5-bromonicotinate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action and efficacy . Methyl 5-bromonicotinate is slightly soluble in water, but very soluble in chloroform and methanol . This suggests that the compound’s action and efficacy may be influenced by the solvent used. Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in an inert atmosphere at room temperature .

実験室実験の利点と制限

Methyl Methyl 5-bromonicotinateinate has several advantages for use in laboratory experiments. It is relatively inexpensive and has a high degree of reactivity. It is also relatively safe to use and can be easily stored and handled. However, it has some limitations as well. It is not very soluble in water, so it must be used in aqueous solutions. It is also not very stable and can be easily degraded by light and air.

将来の方向性

There are a number of potential future directions for research involving Methyl Methyl 5-bromonicotinateinate. These include further investigation into its anti-inflammatory and anti-cancer properties, as well as the development of novel drugs and drug delivery systems using the molecule. Additionally, further research into its mechanism of action and its ability to inhibit bacterial growth could lead to new and improved treatments for bacterial infections. Finally, research into the synthesis of novel compounds using Methyl Methyl 5-bromonicotinateinate could lead to the development of new and improved dyes, pharmaceuticals, and other compounds.

科学的研究の応用

ここでは、「5-ブロモニコチン酸メチル」の科学研究における用途を包括的に分析し、いくつかのユニークな用途に焦点を当てます。

有機合成

“5-ブロモニコチン酸メチル”は、TMSエノールエーテルとしてのアセトンのマイクロ波支援パラジウム触媒アリール化における基質として使用されます 。このプロセスは、複雑な分子の構築における基本的なステップである炭素-炭素結合の形成を助ける有機合成の一部です。

医薬品化学

医薬品化学では、この化合物は、パラジウム触媒クロスカップリング反応を介して、アカネ科からピリジンアルカロイドを合成するために使用できます 。ピリジンアルカロイドは、さまざまな生物活性と潜在的な治療用途を持つ化合物群です。

クロマトグラフィーと質量分析

“5-ブロモニコチン酸メチル”は、測定装置またはサンプル操作プロセスの一部として、クロマトグラフィーと質量分析にも応用されます .

計算化学

この化合物は、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどのシミュレーションプログラムで使用して、印象的なシミュレーションビジュアライゼーションを作成できる計算化学で関連しています .

Safety and Hazards

生化学分析

Biochemical Properties

Methyl 5-bromonicotinate plays a significant role in biochemical reactions, particularly in the synthesis of pyridine alkaloids through palladium-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The compound’s interactions with these biomolecules are primarily catalytic, enabling the formation of complex organic structures.

Cellular Effects

Methyl 5-bromonicotinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Methyl 5-bromonicotinate involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate in catalytic reactions, where it binds to the active sites of enzymes, facilitating the formation of new chemical bonds . This binding interaction can result in enzyme inhibition or activation, depending on the specific reaction and enzyme involved. Additionally, Methyl 5-bromonicotinate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-bromonicotinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 5-bromonicotinate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of Methyl 5-bromonicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

Methyl 5-bromonicotinate is involved in various metabolic pathways, including those related to the synthesis and degradation of pyridine alkaloids . It interacts with enzymes such as palladium catalysts and other cofactors to facilitate these metabolic processes. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.

Transport and Distribution

Within cells and tissues, Methyl 5-bromonicotinate is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of Methyl 5-bromonicotinate can affect its biochemical activity and overall cellular function.

Subcellular Localization

The subcellular localization of Methyl 5-bromonicotinate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of Methyl 5-bromonicotinate can impact its activity and function, as well as its interactions with other biomolecules.

特性

IUPAC Name |

methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZXPWBILCHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351394 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-44-5 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)